molecular formula C9H9ClO2 B1598427 3-Chloro-4-ethoxybenzaldehyde CAS No. 99585-10-1

3-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1598427
CAS No.: 99585-10-1
M. Wt: 184.62 g/mol
InChI Key: ZYDPBMFCTQAEMR-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxybenzaldehyde: is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an ethoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Scientific Research Applications

Chemistry: 3-Chloro-4-ethoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Safety and Hazards

3-Chloro-4-ethoxybenzaldehyde is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-4-ethoxybenzaldehyde are not explicitly mentioned in the available literature. This compound is a derivative of benzaldehyde, which is known to interact with various enzymes and receptors in the body. The specific targets for this compound remain to be identified .

Mode of Action

Benzaldehyde derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to avoid breathing its mist or vapors and to use it only in well-ventilated areas . Moreover, it should be stored at low temperatures (2-8°C) to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-ethoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4-ethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: 3-Chloro-4-ethoxybenzoic acid.

    Reduction: 3-Chloro-4-ethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Comparison with Similar Compounds

    3-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chloro-3-ethoxybenzaldehyde: Chlorine and ethoxy groups are positioned differently on the benzene ring.

    3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde: Contains additional substituents on the benzene ring.

Uniqueness: 3-Chloro-4-ethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and ethoxy groups makes it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

3-chloro-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDPBMFCTQAEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406378
Record name 3-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-10-1
Record name 3-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a similar procedure to that described in reference example 3, but starting from 3-chloro-4-hydroxybenzaldehyde instead of 4-hydroxybenzaldehyde and using ethyl iodide instead of 2-iodopropane, the title compound of the example was obtained as an oil (98% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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